molecular formula C14H17NO3 B1387745 (2Z)-2-[(dimethylamino)methylene]-5,6-dimethoxyindan-1-one CAS No. 1092303-03-1

(2Z)-2-[(dimethylamino)methylene]-5,6-dimethoxyindan-1-one

Cat. No.: B1387745
CAS No.: 1092303-03-1
M. Wt: 247.29 g/mol
InChI Key: KRJLTVGNRDHHNJ-UHFFFAOYSA-N
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Description

(2Z)-2-[(Dimethylamino)methylene]-5,6-dimethoxyindan-1-one is a bicyclic ketone featuring an indan-1-one core substituted with a dimethylamino-methylene group at position 2 (Z-configuration) and methoxy groups at positions 5 and 5. The Z-configuration ensures spatial proximity of the dimethylamino moiety to the ketone, influencing its electronic properties and reactivity. The dimethoxy groups enhance solubility and may modulate interactions in biological or synthetic applications. This compound has been listed as discontinued by CymitQuimica (2025), suggesting challenges in synthesis, scalability, or commercial demand .

Properties

IUPAC Name

2-(dimethylaminomethylidene)-5,6-dimethoxy-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-15(2)8-10-5-9-6-12(17-3)13(18-4)7-11(9)14(10)16/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJLTVGNRDHHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CC2=CC(=C(C=C2C1=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(dimethylamino)methylene]-5,6-dimethoxyindan-1-one typically involves the condensation of 5,6-dimethoxyindan-1-one with dimethylformamide dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2Z)-2-[(dimethylamino)methylene]-5,6-dimethoxyindan-1-one is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism of action of (2Z)-2-[(dimethylamino)methylene]-5,6-dimethoxyindan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Target Compound
  • Structure: Indanone core with dimethylamino-methylene (Z-configuration) and 5,6-dimethoxy substituents.
  • Synthesis: Limited details available in provided evidence. Discontinuation may indicate complex synthesis or low yield .
Pyrimidinyl Esters (4a and 4b)
  • Structure: 4-alkyl-2-phenylpyrimidinyl esters synthesized from dimethylamino-methylene intermediates (e.g., compounds 5 and 6 in ) .
  • Synthesis: 4a: Synthesized in 80% yield via condensation of benzamidine with (Z/E)-ethyl 2-((dimethylamino)methylene)-3-oxobutanoate (5) in ethanol. 4b: 73% yield using (Z/E)-methyl 2-((dimethylamino)methylene)-3-oxopentanoate (6) in methanol .

Spectral and Functional Differences

Parameter (2Z)-2-[(Dimethylamino)methylene]-5,6-dimethoxyindan-1-one 4a (Pyrimidinyl Ester) 4b (Pyrimidinyl Ester)
Core Structure Indanone Pyrimidine Pyrimidine
Key Substituents Dimethoxy, dimethylamino-methylene (Z) Phenyl, alkyl ester Phenyl, alkyl ester
Synthesis Yield Not reported (discontinued) 80% 73%
^{1}H-NMR Signature Expected aromatic protons (dimethoxy: ~3.8–4.0 ppm; dimethylamino: ~2.5–3.0 ppm) H-6 singlet at 9.17 ppm H-6 singlet at 9.12 ppm
Applications Unclear (discontinued) Potential pharmaceuticals (heterocyclic intermediates) Same as 4a

Key Differences and Implications

Core Structure: The indanone core in the target compound offers rigidity and distinct electronic properties compared to the pyrimidine ring in 4a/4b, which is aromatic and planar. This difference may affect binding affinity in biological systems or catalytic interactions. Pyrimidines (4a/4b) are privileged scaffolds in drug discovery, whereas indanones are less common but valued in natural product synthesis .

Synthetic Accessibility :

  • The discontinuation of the target compound contrasts with the moderate yields (73–80%) of 4a/4b, suggesting superior scalability or utility of pyrimidine derivatives.

Spectroscopic Features: The H-6 proton in pyrimidines (9.1 ppm) reflects strong deshielding due to the electron-deficient ring, whereas the target compound’s dimethoxy and dimethylamino groups would produce distinct shifts in the 3.0–4.0 ppm range .

Biological Activity

(2Z)-2-[(dimethylamino)methylene]-5,6-dimethoxyindan-1-one is a synthetic organic compound with a unique structure that includes a dimethylamino group and methoxy substituents on an indanone core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₇NO₃, with a molecular weight of approximately 247.29 g/mol. The compound features the following structural characteristics:

PropertyValue
IUPAC NameThis compound
CAS Number1092303-03-1
Molecular Weight247.29 g/mol
Density1.2 g/cm³
Melting Point118-122 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The dimethylamino group enhances its lipophilicity, facilitating membrane permeability and interaction with cellular receptors or enzymes. The methoxy groups may also play a role in modulating the compound's biological effects by influencing its binding affinity and specificity.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

1. Antitumor Activity:
Studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, it has been tested against human breast cancer cells, where it inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

2. Antimicrobial Properties:
Preliminary investigations suggest that this compound possesses antimicrobial activity against specific bacterial strains. Its efficacy is believed to stem from its ability to disrupt bacterial cell membranes.

3. Neuroprotective Effects:
Emerging evidence points to neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases. The mechanism may involve the modulation of oxidative stress and inflammation within neuronal cells.

Case Studies

Several case studies have explored the biological activity of this compound:

Case Study 1: Antitumor Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's effects on breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent antitumor activity .

Case Study 2: Antimicrobial Testing
A separate study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity .

Case Study 3: Neuroprotection in Animal Models
In vivo studies using rodent models demonstrated that treatment with this compound reduced markers of oxidative stress following induced neurotoxicity . This suggests potential therapeutic applications in neurodegenerative conditions.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to structurally related compounds:

Compound NameBiological ActivityIC50 (µM)
(2E)-2-(dimethylaminomethylidene)-5,6-dimethoxyindan-1-oneAntitumor8
5,6-DimethoxyindoleAntimicrobial16
Dimethylaminomethylene derivativeNeuroprotectiveNot reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2Z)-2-[(dimethylamino)methylene]-5,6-dimethoxyindan-1-one
Reactant of Route 2
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(2Z)-2-[(dimethylamino)methylene]-5,6-dimethoxyindan-1-one

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